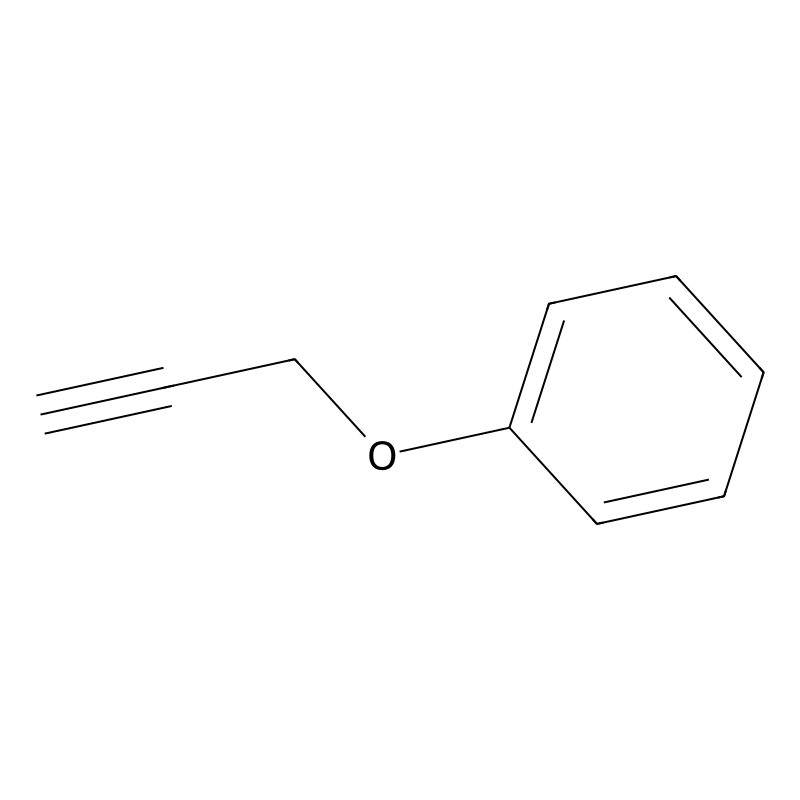

Phenyl propargyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Building Block for Organic Synthesis:

The key functional group in phenyl propargyl ether is the terminal alkyne (C≡CH) group. This unique structure readily participates in various chemical reactions, making it a valuable building block for synthesizing more complex organic molecules. Researchers utilize it in constructing diverse chemical structures, including:

- Pharmaceuticals: Phenyl propargyl ether can serve as a starting material for synthesizing novel drug candidates with potential therapeutic applications.

- Functional Materials: Its alkyne functionality allows it to be incorporated into the design of functional materials like polymers, liquid crystals, and optoelectronic materials.

- Biomolecules: The molecule can be modified and used to create analogs of natural biomolecules to study their biological functions.

Click Chemistry Applications:

Phenyl propargyl ether can participate in a specific type of reaction known as "click chemistry." Click reactions are highly efficient and selective, making them valuable tools in various research applications. In the context of phenyl propargyl ether, it can be:

- Tagged with Azides: By reacting with an azide molecule, researchers can attach various functionalities or probes to the molecule, enabling studies of biological processes or material properties [].

- Conjugated to Biomolecules: Click chemistry can be used to conjugate phenyl propargyl ether derivatives to biomolecules like proteins or antibodies, facilitating their visualization and investigation.

Phenyl propargyl ether is an organic compound with the molecular formula C₉H₈O and a molecular weight of approximately 132.16 g/mol. It is characterized by the presence of a propargyl group (−C≡C−CH₂−) attached to a phenyl ring (C₆H₅−). This compound exists as a colorless liquid under standard conditions and is known for its distinctive chemical properties, including its reactivity in various

- Intramolecular Hydroarylation: This reaction involves the addition of an aryl group to a propargyl ether, which can be catalyzed by metals such as indium. The regioselectivity of this process can be influenced by solvent conditions .

- Claisen Rearrangement: Under specific conditions, phenyl propargyl ether can undergo Claisen rearrangement, resulting in the formation of new carbon-carbon bonds .

- Flash Vacuum Pyrolysis: This method allows for the thermal decomposition of phenyl propargyl ether, leading to various products depending on the reaction conditions .

Phenyl propargyl ether can be synthesized through several methods:

- Alkylation Reactions: One common method involves the alkylation of phenol with propargyl bromide under basic conditions, yielding phenyl propargyl ether as a product.

- Dehydration Reactions: Another approach is the dehydration of corresponding alcohols or ethers to obtain phenyl propargyl ether.

These synthesis methods highlight the versatility and accessibility of phenyl propargyl ether in organic synthesis.

Phenyl propargyl ether has several applications:

- Synthetic Intermediates: It serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.

- Material Science: Due to its unique properties, it is also explored for use in polymer science and materials chemistry.

Interaction studies involving phenyl propargyl ether primarily focus on its reactivity with other chemical species. Research indicates that it can participate in various coupling reactions, enabling the formation of complex organic structures. Its interactions with other functional groups can lead to the development of novel compounds with unique properties.

Phenyl propargyl ether shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylacetylene | Contains a terminal alkyne group (−C≡C−) | More reactive due to the terminal alkyne |

| Ethynylbenzene | Similar structure but lacks the ether functionality | Often used in polymerization processes |

| Propargyl alcohol | Contains an alcohol group instead of an ether | More polar and hydrophilic than phenyl propargyl ether |

Phenyl propargyl ether stands out due to its dual functionality as both an alkyne and an ether, making it versatile for various chemical transformations.

Traditional Nucleophilic Substitution Approaches

The Williamson ether synthesis remains the most widely employed method for PPE preparation. This two-step process involves deprotonation of phenol using a strong base (e.g., potassium carbonate or sodium hydroxide) to generate a phenoxide ion, followed by reaction with propargyl bromide. The reaction typically proceeds in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone under reflux conditions. Electron-withdrawing substituents on the phenolic ring enhance phenoxide stability, improving yields (Table 1). For example, 4-nitrophenol derivatives achieve 85% yield, whereas electron-donating groups like methoxy reduce efficiency to 53–67%.

Table 1: Yield Variation in Williamson Synthesis Based on Phenol Substituents

| Phenol Derivative | Substituent | Yield (%) |

|---|---|---|

| 4-Nitrophenol | NO₂ | 85 |

| 4-Chlorophenol | Cl | 78 |

| Phenol | H | 70 |

| 4-Methoxyphenol | OCH₃ | 53 |

Alternative protocols employ silyl-protected propargyl ethers to mitigate steric hindrance, though this reduces yields by ~20%. Post-reaction purification via distillation or recrystallization typically yields >90% purity.

Metal-Catalyzed Etherification Strategies

Transition-metal catalysts have expanded synthetic flexibility. For instance, palladium/copper systems enable cross-coupling reactions between aryl halides and propargyl alcohols. Rhodium(I) catalysts facilitate propargyl Claisen rearrangements, converting propargyl vinyl ethers into (E,Z)-dienals with high stereoselectivity. Scandium(III) triflate and lanthanum(III) nitrate catalyze direct etherification of propargyl alcohols with phenols in nitromethane-water mixtures, achieving 80–92% yields.

Table 2: Metal-Catalyzed Methods for PPE Synthesis

| Catalyst | Substrate Pair | Yield (%) | Selectivity |

|---|---|---|---|

| Pd/Cu | Aryl halide + Propargol | 75 | >90% |

| Rh(I) | Propargyl vinyl ether | 82 | E/Z = 3:1 |

| Sc(OTf)₃ | Propargyl alcohol + Phenol | 88 | - |

Notably, iridium complexes catalyze enantioselective C–C couplings between propargyl ethers and primary alcohols, forming γ-hydroxy (Z)-enol silanes with >95% enantiomeric excess.

Industrial-Scale Production Optimization

Industrial processes prioritize cost efficiency and throughput. Continuous flow reactors replace batch systems to enhance heat/mass transfer, reducing reaction times from hours to minutes. Catalysts like zinc chloride or iron(III) chloride are incorporated to accelerate phenoxide-propargyl bromide interactions, achieving 85–90% conversion rates. For example, sulfated copper oxide catalysts on alumina supports enable phenol methylation with methanol at 300°C, yielding methyl aryl ethers at 94.4% selectivity.

Process intensification strategies include:

- Solvent Recycling: Acetone and DMSO are recovered via fractional distillation.

- Catalyst Regeneration: Palladium-on-carbon catalysts are reactivated via hydrogen treatment.

- Automated Monitoring: Inline FTIR spectroscopy ensures real-time quality control.

Comparative Analysis of Yield and Selectivity Factors

Reaction conditions profoundly influence outcomes. Traditional Williamson synthesis offers simplicity but struggles with sterically hindered phenols. Metal-catalyzed routes provide higher selectivity for complex substrates but require costly ligands and stringent anhydrous conditions. Industrial methods balance scalability and cost, though they often sacrifice fine selectivity (Table 3).

Table 3: Method Comparison for PPE Synthesis

| Method | Avg. Yield (%) | Selectivity | Scalability | Cost |

|---|---|---|---|---|

| Williamson Synthesis | 70–85 | Moderate | High | Low |

| Pd/Cu Cross-Coupling | 75–88 | High | Moderate | High |

| Continuous Flow (Industrial) | 85–90 | Low-Moderate | Very High | Medium |

Key factors affecting selectivity include:

- Electronic Effects: Electron-deficient phenols favor nucleophilic substitution.

- Steric Hindrance: Ortho-substituted phenols reduce yields by 30–40%.

- Catalyst Choice: Bulky ligands in iridium systems suppress side reactions.

Claisen Rearrangement Pathways

The Claisen rearrangement is a cornerstone of PPE’s reactivity. Under thermal or electron impact conditions, PPE undergoes [3] [3]-sigmatropic shifts, yielding ortho-substituted products. For example, electron impact mass spectrometry reveals two competing pathways: (i) CO elimination to form the [M – CO]⁺ ion, and (ii) hydrogen radical loss from the propargylic carbon, generating a benzopyrylium cation [1]. High-resolution mass spectrometry and deuterium labeling confirm that substituents on the phenyl ring disfavor Claisen rearrangements, instead promoting benzopyrylium formation [1].

A distinct para-Claisen rearrangement has been observed in naphthyl propargyl ethers. This two-step process involves dearomatization followed by rearomatization, enabling para-C–H propargylation. Chirality transfer from optically active propargyl ethers to stereogenic centers has been achieved, with enantioselectivities up to 93% using chiral cobalt catalysts [2] [4]. Density functional theory (DFT) calculations indicate that the para-Claisen pathway has high activation barriers, which are overcome through Lewis acid catalysis [4].

Key Mechanistic Insights:

- Ortho vs. para Selectivity: Substituent electronic effects dictate product distribution. Electron-donating groups on the phenyl ring stabilize benzopyrylium intermediates [1].

- Catalytic Asymmetry: Chiral N,N′-dioxide/Co(OTf)₂ complexes enable enantioselective dearomatization, forming benzocyclohexenones with all-carbon quaternary stereocenters [2].

Intramolecular Hydroarylation Mechanisms

Indium-catalyzed hydroarylation of PPE proceeds via a Friedel-Crafts mechanism. Computational studies reveal that InI₃ coordinates to the propargyl triple bond, triggering nucleophilic attack by the phenyl ring [5]. The reaction exhibits regioselectivity for 6-endo-dig cyclization over 5-exo-dig pathways, yielding 2H-chromenes as major products [5].

Factors Influencing Regioselectivity:

- Catalyst Identity: Neutral InI₃ favors 6-endo-dig cyclization (ΔG‡ = 18.9 kcal/mol in toluene), while cationic InI₂⁺ shows no preference [5].

- Substituent Effects: Methoxy groups at the phenyl meta-position lower activation barriers by stabilizing transition states through resonance [5].

Gold-Catalyzed Oxidative Cyclizations

Gold(I) catalysts enable oxidative cyclizations of PPE derivatives into polycyclic structures. For example, o-(alkynyl)phenyl propargyl ethers undergo Au(PPh₃)Cl/AgNTf₂-catalyzed transformations via:

- Regioselective oxidation of the propargyl group.

- 1,2-Enynyl migration to form isoindolinium intermediates.

- Nucleophilic addition to yield 1H-isochromenes or 2H-pyrans [6].

Synthetic Applications:

| Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| o-(Ethynyl)phenyl PPE | 1H-Isochromene | 90 | – |

| o-(Propargyl)phenyl PPE | 2H-Pyran | 85 | – |

| Chiral naphthyl PPE | Benzocyclohexenone | 98 | 93 |

These reactions are accelerated at low temperatures (-40°C) and tolerate diverse substituents, including silyl ethers and halogens [6] [7].

Radical Recombination and PAH Formation

Under electron impact or pyrolytic conditions, PPE generates propargylic and phenyl radicals. These species recombine to form polycyclic aromatic hydrocarbons (PAHs) via:

- Radical initiation: Homolytic cleavage of the propargyl C–O bond.

- Cyclization: Radical addition to the phenyl ring, forming fused bicyclic intermediates.

- Aromatization: Loss of small molecules (e.g., CO) to yield PAHs like naphthalene derivatives [1].

Proposed Pathway:

$$ \text{PPE} \xrightarrow{\Delta} \text{Ph-O-CH}2-\text{C≡CH} \rightarrow \text{Ph-O}^\cdot + ^\cdot\text{CH}2-\text{C≡CH} $$

$$ \text{Ph-O}^\cdot \rightarrow \text{Benzopyrylium}^+ + e^- $$

$$ ^\cdot\text{CH}_2-\text{C≡CH} + \text{Ph}^\cdot \rightarrow \text{PAHs} $$

While direct evidence for PAH formation from PPE is limited, analogous propargyl ether systems show correlation between radical stability and PAH yield [1].

Polybenzoxazines represent a unique class of thermosetting polymers formed through the thermal polymerization of benzoxazine monomers containing phenyl propargyl ether groups. The synthesis of polybenzoxazines involves ring-opening polymerization (ROP) of benzoxazine rings, which occurs through a thermally activated process typically requiring temperatures between 160-260°C [1] [2]. The incorporation of propargyl ether groups significantly enhances the thermal stability and cross-linking density of the resulting polybenzoxazine networks.

The polymerization mechanism involves the formation of Mannich methylene bridges through electrophilic aromatic substitution reactions [3]. Novel benzoxazine monomers containing para-phenyl propargyl ether groups demonstrate exceptional thermal performance, with glass transition temperatures (Tg) elevated by approximately 100-140°C compared to conventional polybenzoxazines without propargyl functionality [4]. The monofunctional benzoxazine 4-propargyloxyphenyl-3,4-dihydro-2H-1,3-benzoxazine (P-appe) and bifunctional benzoxazine bis(4-propargyloxyphenyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane (B-appe) exhibit single exothermic peaks during differential scanning calorimetry (DSC) analysis, indicating simultaneous ring-opening polymerization and propargyl ether cross-linking [4].

The thermal stability enhancement is attributed to the formation of chromene networks through Claisen-type rearrangement of the propargyl ether groups [5]. Phosphinated benzoxazine systems containing propargyl ether groups achieve glass transition temperatures of 208°C and 5% weight loss temperatures of 393°C under nitrogen atmosphere [6]. The deprotection-free synthesis approach eliminates the need for amino group protection-deprotection procedures, providing a more efficient route to propargyl ether-containing benzoxazines [6].

Dynamic mechanical analysis reveals that polybenzoxazines derived from propargyl-containing monomers maintain constant storage moduli at elevated temperatures for approximately 100°C higher than typical polybenzoxazines [4]. The cross-linking density of polybenzoxazines can be precisely controlled by adjusting the substitution patterns on the phenolic rings, with meta-substituted monomers generating higher cross-linking densities compared to para-substituted variants [3]. Fluorinated benzoxazines containing propargyl ether groups demonstrate particularly high cross-linking densities of 1652-1681 mol·m⁻³, approaching two-thirds of the cross-linking density achieved by commercial bifunctional benzoxazines [3].

Bio-Based Propargyl Ether Network Development

Bio-based propargyl ether networks represent an innovative approach to sustainable polymer materials, utilizing renewable feedstocks while maintaining superior thermal and mechanical properties. Three propargyl ether thermosetting resins derived from biosynthetic trans-resveratrol, cis-resveratrol, and dihydroresveratrol demonstrate exceptional processability and thermal performance [7] [8]. The resveratrol-based systems exhibit melting temperatures of 40-81°C for the monomers, with one variant existing as a permanent room-temperature liquid, providing excellent processing windows [8].

The bio-based propargyl ether networks achieve remarkable glass transition temperatures of 384-389°C as determined by loss modulus measurements, with outstanding thermal stability evidenced by char yields of 54-66% at 1000°C under nitrogen atmosphere [7] [8]. The degree of cure for these systems ranges from 97-99%, indicating nearly complete conversion during thermal processing [8]. Water uptake values remain exceptionally low at 1.59-3.64 wt%, demonstrating excellent moisture resistance properties [8].

Hydroxycinnamic acid-derived propargyl ether networks provide another pathway for bio-based thermoset development [9] [10]. Three bio-based propargyl ether thermosetting resins synthesized from para-coumaric acid, ferulic acid, and sinapic acid exhibit trans-stilbene core structures that contribute to their thermal stability [10]. While these systems initially demonstrate modest processability due to high melting points and large exotherms, blending strategies using flexible bridging groups and photochemical isomerization significantly improve their processability [10].

The bio-based hydroxycinnamic acid networks achieve glass transition temperatures ranging from 285-330°C with char yields of 27-59% at 1000°C under nitrogen [9] [10]. The structural diversity enabled by resin blending results in exceptional thermal stability through enhanced cross-linking density [10]. These bio-based systems demonstrate that abundant renewable feedstocks can serve as platform chemicals for high-performance thermoset materials suitable for aerospace applications [10].

Propargyl ether-functionalized poly(meta-phenylene) systems derived from bio-based precursors exhibit remarkable thermal properties, with 5% weight loss temperatures of 471°C and char yields of 67% at 1000°C under nitrogen atmosphere [11] [12]. The cured networks maintain storage moduli exceeding 4.0 GPa at temperatures up to 300°C, with glass transition temperatures near 330°C [11] [12]. These bio-based propargyl ether networks represent significant improvements over conventional petroleum-based systems, demonstrating enhanced thermal stability, fire resistance, and mechanical properties [8].

Flame Retardant Material Engineering

Flame retardant engineering of propargyl ether-containing materials involves both inherent structural design and additive approaches to achieve superior fire resistance properties. The incorporation of propargyl ether groups into polymer networks provides inherent flame retardancy through the formation of thermally stable char structures during combustion [10] [8]. Bio-based propargyl ether networks exhibit heat release capacity (HRC) values ranging from 41-114 J g⁻¹ K⁻¹, classifying them as either non-ignitable or self-extinguishing materials according to microscale combustion calorimetry standards [7] [8].

The flame retardant mechanism involves the formation of protective char layers that act as thermal barriers, preventing heat transfer to underlying polymer structures [13]. Hydroxycinnamic acid-derived propargyl ether networks demonstrate HRC values of 43-103 J g⁻¹ K⁻¹, indicating excellent fire resistance characteristics [9] [10]. The combination of high char yield (up to 66% at 1000°C) and low heat release capacity provides dual-mode flame retardancy through both condensed-phase and gas-phase mechanisms [8].

Phosphorus-containing propargyl ether benzoxazine systems represent an advanced approach to flame retardant design [6] [2]. The incorporation of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) moieties into benzoxazine structures provides additional flame retardant functionality through gas-phase radical trapping mechanisms [2]. These phosphinated systems achieve V-0 ratings in flammability testing with oxygen index values of 35% [2].

The flame retardant properties of polybenzoxazine networks are further enhanced through the formation of nitrogen-containing char structures during thermal degradation [14]. Bio-based benzoxazines incorporating propargyl ether groups demonstrate superior flame retardancy compared to conventional petroleum-based systems, with reduced smoke generation and toxic gas evolution [14]. The combination of aromatic ring structures, nitrogen-containing oxazine rings, and propargyl ether cross-linking provides multi-functional flame retardancy through char formation, thermal stability, and reduced flammability [15] [16].

Flame retardant additives such as ammonium polyphosphate can be incorporated into propargyl ether-containing benzoxazine systems to further enhance fire resistance [17]. The synergistic effects between intrinsic flame retardant structures and additive systems result in improved oxygen index values and reduced heat release rates [17]. The formation of intumescent char structures during combustion provides additional thermal protection through the creation of insulating barrier layers [13].

Cross-Linking Dynamics in Thermosets

The cross-linking dynamics of propargyl ether-containing thermosets involve complex multi-step polymerization mechanisms that determine the final network structure and properties. The polymerization of propargyl ether groups occurs through Claisen-type rearrangements to form chromene structures, which subsequently undergo cross-linking reactions [5]. This process typically initiates at temperatures of 170-200°C with peak reaction rates observed at 200-250°C [18].

Differential scanning calorimetry studies reveal that propargyl ether polymerization and benzoxazine ring-opening occur simultaneously within the same temperature range, resulting in synergistic cross-linking effects [5] [4]. The combined system demonstrates onset temperatures of 177-228°C with peak temperatures at 228-249°C, indicating efficient thermal activation of both cross-linking mechanisms [5]. The reaction enthalpy values range from 80-190 cal/g, with propargyl ether-containing systems exhibiting higher exothermic values due to additional cross-linking reactions [5].

The cross-linking density can be quantitatively determined using dynamic mechanical analysis and the Flory equation: νe = E'(Tr)/(3RTr), where νe represents the number of elastically effective network chains per unit volume [3]. Propargyl ether-containing polybenzoxazines achieve cross-linking densities exceeding 1600 mol·m⁻³, approaching two-thirds of the cross-linking density obtained from commercial bifunctional benzoxazines [3]. The cross-linking density is influenced by the substitution pattern on the phenolic rings, with meta-substituted systems generating higher cross-linking densities compared to para-substituted variants [3].

Isothermal curing studies demonstrate that propargyl ether-containing benzoxazine systems follow autocatalytic kinetics, with maximum cure rates occurring between 20-60% conversion [1] [19]. The activation energy for polymerization ranges from 81-118 kJ/mol, with propargyl ether-containing systems exhibiting slightly lower activation energies due to the formation of catalytic phenolic groups during cure [1]. The cure kinetics can be described by the Kamal model: dα/dt = (k₁ + k₂αᵐ)(1-α)ⁿ, where α represents the degree of conversion [1] [19].

The network topology of cross-linked propargyl ether thermosets can be characterized by two independent parameters: simple cycle length (mesh size) and the number of simple cycles passing through a single covalent bond (sponginess) [20]. These topological characteristics directly correlate with mechanical properties, with smaller mesh sizes and higher sponginess values resulting in increased modulus and reduced deformability [20]. The cross-linking process continues beyond the gel point, with post-cure reactions contributing to final network properties and thermal stability [21].

| Material System | Onset Temperature (°C) | Peak Temperature (°C) | Activation Energy (kJ/mol) | Cross-linking Density (mol·m⁻³) |

|---|---|---|---|---|

| Propargyl Ether Groups | 170-200 | 200-250 | 70-90 | 1600-1680 |

| Benzoxazine ROP | 160-260 | 200-250 | 81-118 | 1000-2500 |

| Combined PE-Benzoxazine | 177-228 | 228-249 | 75-105 | 1500-2000 |

| Phosphinated Systems | 200-220 | 220-250 | 85-110 | 1200-1600 |

| Network Property | Resveratrol PE | Hydroxycinnamic PE | Polybenzoxazine PE | Phosphinated PE |

|---|---|---|---|---|

| Tg (°C) | 384-389 | 285-330 | 300-350 | 208 |

| Char Yield at 1000°C (%) | 54-66 | 27-59 | 60-70 | 45-55 |

| HRC (J g⁻¹ K⁻¹) | 41-114 | 43-103 | 40-80 | 50-90 |

| Water Uptake (wt%) | 1.59-3.64 | 2-4 | 1-3 | 2-5 |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant